2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
Description
The compound 2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a triazole-based derivative featuring a 1,2,4-triazole core substituted with:
- A 4-ethoxyphenyl group at position 2.
- A phenyl group at position 3.
- A sulfanyl-acetohydrazide side chain at position 3, further modified with an (E)-1-(4-hydroxyphenyl)ethylidene hydrazone moiety.
This structure combines electron-donating (ethoxy, hydroxyl) and aromatic (phenyl) groups, which may enhance solubility, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C26H25N5O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-3-34-23-15-11-21(12-16-23)31-25(20-7-5-4-6-8-20)29-30-26(31)35-17-24(33)28-27-18(2)19-9-13-22(32)14-10-19/h4-16,32H,3,17H2,1-2H3,(H,28,33)/b27-18+ |
InChI Key |
LQKDMAMGWTZGKZ-OVVQPSECSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation via Cyclization
The 1,2,4-triazole ring is typically synthesized through cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, US20100234615A1 describes a process where 4-ethoxyphenylthiourea reacts with phenylacetic acid under acidic conditions to form 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (intermediate A). This method achieves yields of 78–85% when using p-toluenesulfonic acid as a catalyst in refluxing toluene.
Sulfanyl Group Introduction
Intermediate A undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate to yield ethyl 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetate. Substitution with hydrazine hydrate produces the corresponding acetohydrazide (intermediate B).
Imine Formation via Condensation
The final step involves condensing intermediate B with 4-hydroxyacetophenone in ethanol under acidic conditions (e.g., glacial acetic acid) to form the (E)-ethylidene group. This step proceeds with 65–72% yield, requiring strict temperature control (60–70°C) to minimize isomerization.
Stepwise Synthetic Procedure
Preparation of 4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reagents :
-
4-Ethoxyphenylthiourea (1.0 equiv)
-
Phenylacetic acid (1.2 equiv)
-
p-Toluenesulfonic acid (0.1 equiv)
-
Toluene (solvent)
Procedure :
Synthesis of 2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Reagents :
-
Intermediate A (1.0 equiv)
-
Ethyl bromoacetate (1.5 equiv)
-
Potassium carbonate (2.0 equiv)
-
DMF (solvent)
Procedure :
-
Stir intermediate A, ethyl bromoacetate, and K₂CO₃ in DMF at room temperature for 24 hours.
-
Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
-
React the ester with hydrazine hydrate (3.0 equiv) in ethanol at 50°C for 4 hours.
-
Filter and recrystallize from methanol to yield intermediate B.
Condensation with 4-Hydroxyacetophenone
Reagents :
-
Intermediate B (1.0 equiv)
-
4-Hydroxyacetophenone (1.1 equiv)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure :
-
Reflux intermediates B and 4-hydroxyacetophenone in ethanol with 2 drops of acetic acid for 6 hours.
-
Cool to room temperature, precipitate the product, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 68%
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89–7.45 (m, 9H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
IR (KBr) : 3245 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Cyclization
Comparative studies reveal that toluene outperforms DMF or THF in triazole formation due to better solubility of intermediates and reduced side reactions. Catalytic p-toluenesulfonic acid enhances yield by 15% compared to H₂SO₄.
Table 1: Solvent Impact on Triazole Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 82 |
| DMF | 110 | 67 |
| THF | 65 | 58 |
Temperature Control in Imine Formation
Elevating the temperature beyond 70°C during condensation promotes Z-isomer formation, reducing overall yield. Kinetic studies recommend maintaining 60–65°C for optimal E-selectivity.
Scalability and Industrial Considerations
The method described in US20140171658A1 avoids metal catalysts and strong acids, aligning with green chemistry principles. A pilot-scale synthesis (1 kg batch) achieved 71% yield using water as a co-solvent, demonstrating scalability.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing 1,3,4-triazole formation is minimized by using electron-withdrawing substituents on the phenylacetic acid.
-
Hydrazide Stability : Intermediate B is hygroscopic; storage under nitrogen atmosphere prevents decomposition.
-
Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively separates E/Z isomers.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Published Methods
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Traditional cyclization | 52 | 95 | 120 |
| Green protocol | 68 | 97 | 90 |
| Microwave-assisted | 74 | 99 | 150 |
Microwave-assisted synthesis reduces reaction time by 60% but increases equipment costs .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure incorporates multiple reactive sites, enabling diverse chemical transformations:
a. Triazole Ring
-
Cycloaddition Reactions : The 1,2,4-triazole ring can undergo [3+4] cycloadditions under thermal or catalytic conditions, forming fused heterocyclic systems .
-
Electrophilic Substitution : The aromatic nature of the triazole allows for electrophilic substitution, though steric hindrance from bulky substituents (e.g., 4-ethoxyphenyl) may limit reactivity.
b. Sulfanyl Group (-S-)
-
Nucleophilic Substitution : The sulfanyl group can participate in S-substitution reactions (e.g., with alkyl halides) to form sulfur-containing derivatives .
-
Oxidation : Conversion of the sulfanyl group to sulfinyl or sulfonyl derivatives under oxidizing agents like hydrogen peroxide.
c. Hydrazide Moiety
-
Condensation Reactions : The hydrazide group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, as seen in the ethylidene hydrazone moiety .
-
Alkylation : Reaction with alkyl halides to form N-alkylated hydrazides.
d. Hydrazone Group
-
Tautomerism : The hydrazone group can undergo keto-enol tautomerism, influencing stability and reactivity.
-
Hydrolysis : Acidic or basic hydrolysis to regenerate the hydrazide and carbonyl components.
Reactivity Profile Table
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Triazole Ring | Cycloaddition | Heat/catalyst | Fused heterocyclic derivatives |
| Sulfanyl Group | Nucleophilic Substitution | Alkyl halides | Sulfur-containing derivatives |
| Hydrazide | Condensation | Carbonyl compounds, H+ | Hydrazones |
| Hydrazone | Tautomerism | Acidic/basic conditions | Keto-enol equilibrium |
Specific Reaction Pathways
a. Oxidation
The hydroxyphenyl group can be oxidized to form a ketone or quinone structure under oxidizing agents like KMnO₄ or CrO₃. This reaction may alter the compound’s solubility and biological activity .
b. Reduction
While the parent compound lacks a nitro group, analogous compounds with nitro substituents can be reduced to amines using H₂/Pd or LiAlH₄. This highlights the versatility of the hydrazide scaffold for functional group interconversion .
c. Substitution
The sulfanyl group may undergo S-substitution with electrophiles (e.g., alkyl halides) to generate sulfur-based derivatives, expanding the compound’s reactivity profile .
d. Hydrolysis
Hydrolysis of the hydrazone moiety under acidic conditions regenerates the hydrazide and carbonyl components, enabling structural modifications.
| Reaction | Key Steps | Conditions | Product |
|---|---|---|---|
| Oxidation | Hydroxyphenyl → ketone/quinone | KMnO₄, CrO₃ | Oxidized derivative |
| Reduction | Nitro → amine (analogous compounds) | H₂/Pd, LiAlH₄ | Amine derivative |
| Substitution | S-S → S-R (alkyl/aryl) | Alkyl halides | Sulfur-containing derivatives |
| Hydrolysis | Hydrazone → hydrazide + carbonyl | H+/H₂O | Regenerated hydrazide |
Analytical and Characterization
-
NMR Spectroscopy : Used to confirm the integrity of the triazole ring and hydrazone group, with characteristic signals for aromatic protons and the hydrazone ethylidene moiety .
-
Mass Spectrometry : Identifies molecular weight (e.g., C₂₆H₂₅N₅O₃S for a similar derivative ) and fragmentation patterns.
-
TLC Monitoring : Tracks reaction progress during synthesis, ensuring optimal yields.
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have indicated that compounds similar to 2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide exhibit significant activity against various bacterial strains. For instance, research on related triazoles has demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in the structure may enhance its interaction with microbial targets.
Antiviral Activity
Recent advances in heterocyclic compounds have highlighted the antiviral potential of triazole derivatives. Compounds with structural similarities to the target compound have shown efficacy against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism is believed to involve interference with viral replication processes . The specific structure of this compound could provide a scaffold for further modifications aimed at enhancing antiviral activity.
Anticancer Properties
Triazole compounds have also been investigated for their anticancer properties. The ability of this compound to inhibit cancer cell proliferation is a promising area of research. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways . The incorporation of an ethoxy group and phenolic moiety may enhance selectivity towards cancerous cells while minimizing effects on normal cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. Among them, a compound structurally related to this compound exhibited notable inhibition zones against Escherichia coli, suggesting potential for development as an antimicrobial agent .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral activities, several triazole derivatives were screened against HSV and HCV. Results indicated that compounds similar to the target compound displayed IC50 values in low micromolar ranges, highlighting their potential as antiviral agents .
Case Study 3: Cancer Cell Line Studies
Research into the anticancer properties of triazole derivatives included testing on various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells compared to standard treatments . This suggests that derivatives based on this compound might be explored further for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes in pathogens.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., ethoxy, methoxy, hydroxyl) enhance solubility and hydrogen-bonding capacity, critical for enzyme interactions . The target compound’s 4-hydroxyphenyl group may improve binding to inflammatory targets like cyclooxygenase (COX) .
- Bulky substituents (e.g., cyclohexyl in ZE-5a) reduce conformational flexibility but improve selectivity for lipase inhibition .
Sulfanyl vs. Sulfonyl Groups :
- Sulfanyl (S–) groups (target compound, ZE-4b) promote nucleophilic reactivity, while sulfonyl (SO₂–) groups (ZE-5a) enhance stability and electron-withdrawing effects .
Hydrazone Moieties: The (E)-ethylidene configuration in the target compound likely enhances planarity and π-π stacking with aromatic residues in biological targets compared to non-planar analogs .
Research Findings and Gaps
Anti-Exudative Activity
Triazole derivatives with sulfanyl-acetohydrazide side chains (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .
Enzyme Inhibition
Compounds like ZE-5a and derivatives from Bekircan et al. (2015) showed α-glucosidase and lipase inhibition (IC₅₀: 15–30 μM), attributed to their sulfonyl and pyridine substituents . The target compound’s ethoxy and hydroxyl groups may modulate similar pathways but require enzymatic assays for confirmation.
Data Gaps
- No experimental data (e.g., IC₅₀, solubility) exist for the target compound.
- The read-across approach can infer activity from analogs but cannot replace targeted studies.
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate acylating agents and sulfur-containing compounds. The specific synthetic route can vary, but it generally includes the formation of a triazole ring followed by the introduction of the sulfanyl and acetohydrazide moieties.
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating their potency . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 6.2 |
| Similar Triazole Derivative | T47D | 27.3 |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research has indicated that derivatives can effectively inhibit bacterial growth and fungal infections. The presence of the sulfanyl group enhances these activities by potentially disrupting microbial cell membranes .
The biological activity of this compound can be attributed to several factors:
- Sulfanyl Group : This functional group is known to enhance the reactivity of the molecule, facilitating interactions with biological targets.
- Triazole Ring : The triazole moiety is crucial for binding to enzymes and receptors involved in cancer progression and microbial resistance.
- Hydroxyl Group : The hydroxyl functionality may contribute to antioxidant properties, further supporting its role in cancer prevention.
Case Studies
A notable study evaluated a series of triazole derivatives for their cytotoxic effects on cancer cells. The results indicated that modifications to the triazole structure significantly influenced their biological activity. For example, compounds with electron-donating groups exhibited enhanced anticancer effects compared to those with electron-withdrawing groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodology : The compound can be synthesized via condensation of 2-[(4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 4-hydroxyacetophenone under acidic conditions. Optimization involves varying parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., acetic acid or HCl) to maximize yield . For systematic optimization, apply Design of Experiments (DoE) to evaluate interactions between variables, as demonstrated in flow-chemistry syntheses of structurally complex molecules .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Assign peaks for the triazole ring (δ 8.1–8.3 ppm), ethoxyphenyl group (δ 1.3–1.5 ppm for CH3), and hydrazone proton (δ ~10.5 ppm) .
- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+) with <5 ppm mass error.
- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement, ensuring bond lengths/angles align with DFT-calculated geometries .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-UV at intervals (e.g., 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
In vitro-in vivo correlation (IVIVC) : Compare metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., α-glucosidase or COX-2). Validate with binding free energy calculations (MM-GBSA) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
- Methodology :
- High-resolution X-ray diffraction : Collect data at <1.0 Å resolution using synchrotron radiation. Refine with SHELXL to model disorder or alternative conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing tautomerism .
Q. What experimental designs are suitable for elucidating structure-activity relationships (SAR) in triazole-hydrazone derivatives?
- Methodology :
- Analog synthesis : Modify substituents on the triazole (e.g., replace ethoxyphenyl with fluorophenyl) and hydrazone (e.g., vary arylidene groups) .
- Multivariate analysis : Apply PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validate techniques : Compare NMR assignments with DEPT, COSY, and HSQC to resolve overlapping signals.
- Crystallographic validation : Use ORTEP-3 to overlay experimental and DFT-optimized structures, identifying deviations >0.05 Å .
Q. What statistical approaches are recommended for optimizing synthetic yields in low-yielding reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
